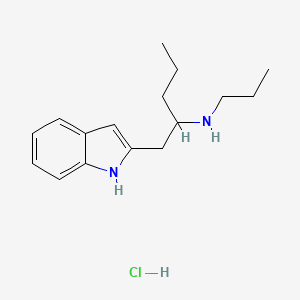![molecular formula C50H46CaF2N2O8 B13135108 (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a cyclopropyl group, a fluorophenyl group, and a quinolinyl moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinolinyl Moiety: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction.
Formation of the Heptenoic Acid Backbone: This involves a series of condensation and reduction reactions to form the heptenoic acid structure.
Calcium Salt Formation: The final step involves the neutralization of the acid with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as quinolinyl ketones or carboxylic acids.
Reduced Derivatives: Such as cyclopropyl alcohols or alkanes.
Substituted Derivatives: Such as fluorophenyl ethers or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt involves its interaction with specific molecular targets. The compound’s quinolinyl moiety is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the cyclopropyl group contributes to its stability and reactivity. These interactions lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
- (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-chlorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
- (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-bromophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
- (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-methylphenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt
Uniqueness
The uniqueness of (3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt lies in its fluorophenyl group, which enhances its binding affinity and biological activity compared to its analogs with different substituents on the phenyl ring. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C50H46CaF2N2O8 |
|---|---|
分子量 |
881.0 g/mol |
IUPAC名 |
calcium;(E,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m11./s1 |
InChIキー |
RHGYHLPFVJEAOC-UEBSTWFYSA-L |
異性体SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


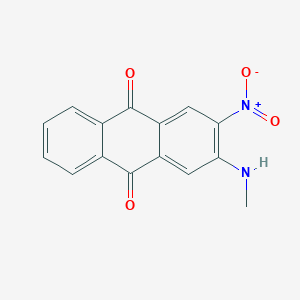

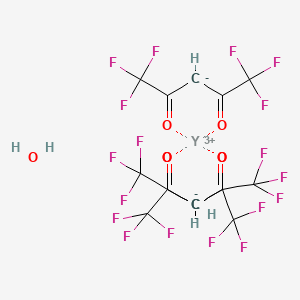
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
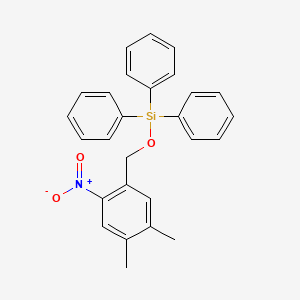


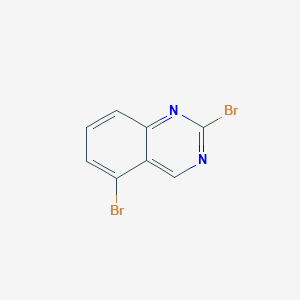
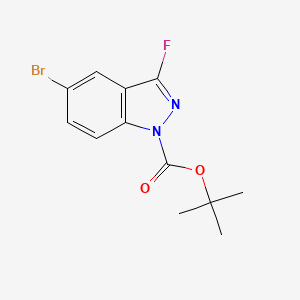
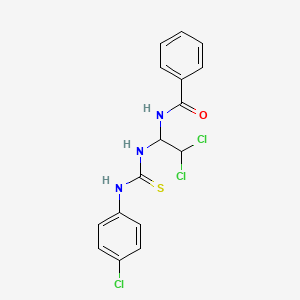
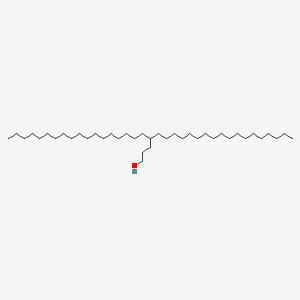
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
